molecular formula C19H12BrClN4O B2742243 5-bromo-2-chloro-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide CAS No. 862811-33-4

5-bromo-2-chloro-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide

Cat. No.: B2742243
CAS No.: 862811-33-4
M. Wt: 427.69
InChI Key: CQKRGTOYFHLGHL-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide is a complex organic compound that features a benzamide core substituted with bromine and chlorine atoms, and an imidazo[1,2-a]pyrimidine moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the imidazo[1,2-a]pyrimidine scaffold: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyrimidine and α-haloketones under acidic or basic conditions.

    Substitution reactions:

    Amidation: The final step involves coupling the imidazo[1,2-a]pyrimidine derivative with a benzoyl chloride derivative in the presence of a base like triethylamine (TEA) to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-chloro-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide can undergo various chemical reactions, including:

    Substitution reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

5-bromo-2-chloro-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide has several applications in scientific research:

    Medicinal chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Biological research: The compound is used in studies to understand its effects on cellular processes and pathways.

    Pharmaceutical development: It serves as a lead compound in the development of new drugs.

    Chemical biology: Researchers use it to probe the function of specific proteins and enzymes.

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The imidazo[1,2-a]pyrimidine moiety is known to bind to specific sites on proteins, modulating their activity. This can lead to changes in cellular signaling pathways, ultimately affecting biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-chloro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide
  • 5-bromo-2-chloro-N-(4-imidazo[1,2-a]pyrazin-2-ylphenyl)benzamide
  • 5-bromo-2-chloro-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)acetamide

Uniqueness

The uniqueness of 5-bromo-2-chloro-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide lies in its specific substitution pattern and the presence of the imidazo[1,2-a]pyrimidine moiety. This structure confers distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

5-bromo-2-chloro-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12BrClN4O/c20-13-4-7-16(21)15(10-13)18(26)23-14-5-2-12(3-6-14)17-11-25-9-1-8-22-19(25)24-17/h1-11H,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQKRGTOYFHLGHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2N=C1)C3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12BrClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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